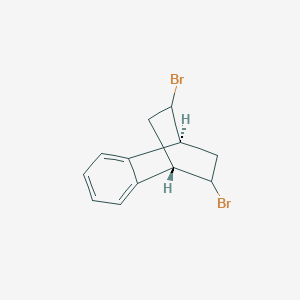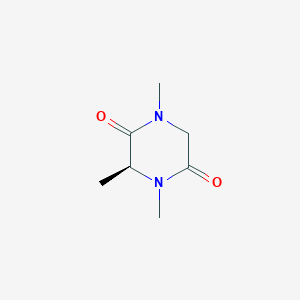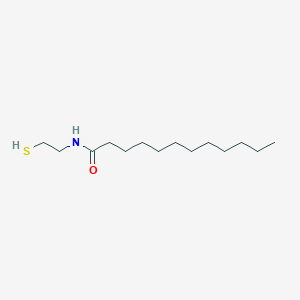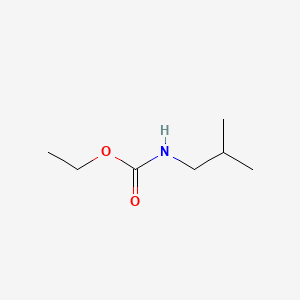
Isobutyl urethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl urethane, also known as isobutyl carbamate, is an organic compound with the molecular formula C7H15NO2. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of an isobutyl group attached to a urethane functional group, which imparts specific reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
Isobutyl urethane can be synthesized through the reaction of isobutyl alcohol with isocyanates. One common method involves the reaction of isobutyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as dibutyltin dilaurate, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of this compound. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Isobutyl urethane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the urethane group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Isobutyl alcohol and urea.
Oxidation: Carbamates and other oxidized derivatives.
Substitution: Various substituted urethanes depending on the nucleophile used.
科学的研究の応用
Isobutyl urethane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
作用機序
The mechanism of action of isobutyl urethane involves its ability to form stable carbamate bonds with various nucleophiles. This reactivity is primarily due to the presence of the urethane functional group, which can undergo nucleophilic attack by amines, alcohols, and other nucleophiles. The resulting carbamate bonds are stable and resistant to hydrolysis, making this compound a valuable compound in various applications.
類似化合物との比較
Isobutyl urethane can be compared with other similar compounds, such as:
Methyl urethane: Similar in structure but with a methyl group instead of an isobutyl group. Methyl urethane is less bulky and has different reactivity.
Ethyl urethane: Contains an ethyl group, leading to different physical and chemical properties compared to this compound.
Butyl urethane: Has a straight-chain butyl group, which affects its solubility and reactivity compared to the branched isobutyl group in this compound.
This compound is unique due to its branched isobutyl group, which imparts specific steric and electronic effects that influence its reactivity and stability.
特性
CAS番号 |
539-89-9 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC名 |
ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChIキー |
XHQBGKPHDZWOHT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


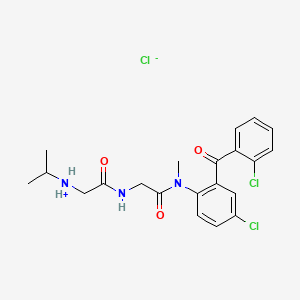
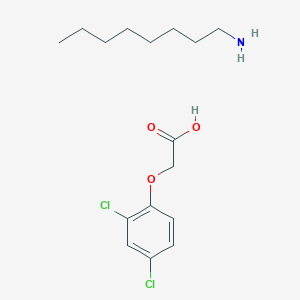
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
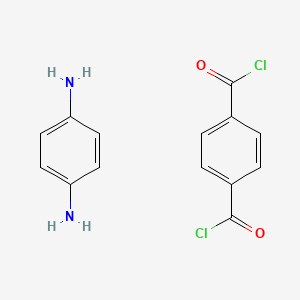
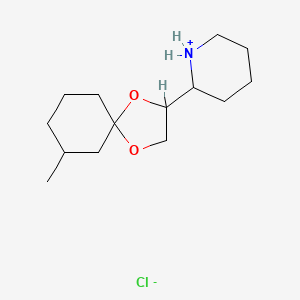
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
